(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate
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Overview
Description
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is a derivative of naphthoquinone and exhibits significant biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate typically involves the derivation from shikonin, a naturally occurring naphthoquinone. The synthetic route includes the following steps:
Starting Material: Shikonin is used as the starting material.
Reaction Conditions: The reaction involves the use of specific reagents and conditions to introduce the acetate group at the desired position on the naphthoquinone ring.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the naphthoquinone ring.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
(5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate involves its interaction with topoisomerase enzymes. It inhibits the activity of topoisomerase II and topoisomerase I, leading to the stabilization of the DNA-topoisomerase complex and the induction of double-strand breaks (DSBs). This ultimately triggers apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Shikonin: The parent compound from which (5,8-Dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate is derived.
Naphthoquinone Derivatives: Other derivatives of naphthoquinone with similar structures and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit topoisomerase enzymes more effectively than its parent compound, shikonin, highlights its potential as a more potent anticancer agent .
Properties
CAS No. |
54725-00-7 |
---|---|
Molecular Formula |
C13H10O7 |
Molecular Weight |
278.21 g/mol |
IUPAC Name |
(5,8-dihydroxy-7-methoxy-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H10O7/c1-5(14)20-9-4-7(16)10-6(15)3-8(19-2)12(17)11(10)13(9)18/h3-4,15,17H,1-2H3 |
InChI Key |
WKDCTCOODWUCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=O)C2=C(C1=O)C(=C(C=C2O)OC)O |
Origin of Product |
United States |
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